molecular formula C7H9N3O B7721197 4-amino-N-hydroxybenzamidine

4-amino-N-hydroxybenzamidine

Cat. No.: B7721197
M. Wt: 151.17 g/mol
InChI Key: CNFNMMJKXWOLPY-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxybenzamidine is a benzamidine derivative characterized by an amino group (-NH₂) at the para position of the benzene ring and a hydroxyamidine (-NH-OH) substituent on the adjacent nitrogen. This structure confers unique electronic and steric properties, making it a candidate for enzyme inhibition studies, particularly as a substrate analogue in biological systems .

Properties

IUPAC Name

4-amino-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNMMJKXWOLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950430
Record name 4-Amino-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277319-62-7
Record name 4-Aminobenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277319-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

4-ABN reacts with hydroxylamine (NH2_2OH) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the hydroxyamidine intermediate. Key conditions include:

  • Solvent : Methanol or ethanol.

  • Catalyst : 10–15 wt.% Pd/C.

  • Temperature : Ambient to 80°C under hydrogen atmosphere.

The intermediate is subsequently isolated via filtration and purified through recrystallization.

Alternative Pathways and Innovations

Recent patents highlight efforts to circumvent the limitations of traditional methods. One approach eliminates hydroxylamine by leveraging the Pinner reaction:

Pinner Reaction Strategy

A novel method involves treating 4-ABN with hydrogen chloride (HCl) in alcoholic solvents under moderate pressure (2–6 atm). This forms an imidate salt, which is then ammonolyzed to yield 4-aminobenzoamidine directly, bypassing the hydroxyamidine intermediate.

Advantages Over Traditional Methods

  • Safer Reagents : Replaces hydroxylamine with HCl and ammonia.

  • Solvent Efficiency : Uses methanol, enabling single-solvent processing.

  • Scalability : Operates at lower temperatures (25–50°C) with reduced reaction times.

Comparative Analysis of Methods

Parameter Hydroxylamine Route Pinner Reaction Route
Key Reagents NH2_2OH, Pd/CHCl, NH3_3
Reaction Time 18–24 hours2–6 hours
Yield Moderate (50–70%)High (80–90%)
Safety High risk (explosive reagents)Low risk
Cost High (Pd/C catalyst)Low (commodity chemicals)

Data synthesized from patent US20160297744A1.

Industrial-Scale Optimization

Solvent Selection

Methanol is preferred in modern processes due to its lower cost and improved solubility of intermediates compared to ethanol.

Pressure and Temperature Control

Maintaining pressures of 2–6 atm and temperatures below 50°C prevents intermediate degradation, enhancing yield reproducibility.

Purification Techniques

Liquid-liquid extraction and acid-base partitioning are employed to isolate this compound at >95% purity .

Biological Activity

4-Amino-N-hydroxybenzamidine, also known as 4-amino-N-hydroxybenzamide, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9N3OC_7H_9N_3O and is structurally characterized by an amino group and a hydroxylamine moiety attached to a benzamidine backbone. Its chemical structure can be represented as follows:

Chemical Structure C7H9N3O\text{Chemical Structure }\text{C}_7\text{H}_9\text{N}_3\text{O}

Inhibition of Enzymatic Activity

Research has indicated that this compound acts as an inhibitor of various enzymes, particularly those involved in methylation processes. It has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. For instance, in studies involving leukemia cell lines, this compound demonstrated significant cytotoxicity and induced the re-expression of silenced genes by inhibiting DNMT1, DNMT3A, and DNMT3B .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including leukemia KG-1 cells, with an effective concentration (EC50) in the micromolar range .
  • Gene Reactivation : The compound has been shown to reactivate genes that are typically silenced due to hypermethylation, contributing to its anticancer efficacy .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been associated with the inhibition of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders. Inhibiting PEP can restore memory loss caused by certain amnesic agents .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound in various contexts:

Study Findings Reference
Study on leukemia cellsInduced re-expression of genes through DNMT inhibition
Neuroprotection in animal modelsInhibition of PEP leading to memory restoration
Synthesis and evaluationAnticancer activity against MCF-7 cells

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamidine structure can significantly affect biological activity. For instance, substituents on the benzene ring can alter the binding affinity for target enzymes, impacting both potency and selectivity against DNMTs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-N-hydroxybenzamidine with key analogues:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₇H₈N₃O Para-amino, N-hydroxyamidine Enzyme inhibition (theoretical)
4-Aminobenzamidine dihydrochloride C₇H₉N₃·2HCl Para-amino, amidine (salt form) Substrate analogue in enzyme studies
4-Hydroxybenzamide C₇H₇NO₂ Para-hydroxyl, carboxamide Commercial drug intermediate
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide C₂₁H₁₇BrN₂O₃ Bromophenyl, methoxybenzamido, carboxamide Glyoxalase inhibitor candidate
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O Dimethylamino, hydrazide Crystal engineering, hydrogen bonding

Key Observations :

  • Amidine vs. Amide: The amidine group in this compound is more basic than the carboxamide in 4-hydroxybenzamide, which may enhance interactions with negatively charged enzyme pockets .
  • Salt Forms: 4-Aminobenzamidine dihydrochloride’s salt form improves solubility, a critical factor in in vitro assays .

Physicochemical Properties

  • Solubility: The dihydrochloride salt of 4-aminobenzamidine exhibits higher aqueous solubility than the neutral amidine form, a critical factor for bioavailability .
  • Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide forms extensive hydrogen-bonded networks in its crystal lattice, a property that could influence its stability and dissolution kinetics .

Q & A

Q. Basic

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks: aromatic protons (δ 6.5–8.0 ppm), hydroxyamidine NH (δ 9.5–10.5 ppm), and amine groups (δ 4.0–5.0 ppm).
  • FT-IR : Confirm O–H (3200–3500 cm1^{-1}) and C=N (1640–1680 cm1^{-1}) stretches.
  • X-ray crystallography : Resolve dihedral angles between aromatic rings and hydroxyamidine planes (e.g., 34.4° and 59.2° deviations observed in similar compounds) .

How can hydrogen bonding interactions in this compound crystals inform its stability and reactivity?

Advanced
Intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice . These interactions reduce hygroscopicity and enhance thermal stability. Computational studies (e.g., lattice energy calculations) can predict dissolution behavior. For reactivity, hydrogen bonding may influence proton transfer kinetics in catalytic or biological applications.

What methodologies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

Q. Advanced

  • Dose-response studies : Establish concentration-dependent effects to distinguish artifacts from true activity.
  • Control experiments : Use structurally similar but inactive analogs (e.g., methyl-substituted variants) to validate target specificity .
  • Meta-analysis : Cross-reference datasets from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables .

How do structural modifications at the amino and hydroxy groups affect the physicochemical properties of this compound?

Q. Advanced

  • Amino group substitution : Electron-donating groups (e.g., –CH3_3) increase basicity, altering solubility in polar solvents.
  • Hydroxy group acylation : Reduces hydrogen-bonding capacity, impacting crystallinity and melting points.
  • Computational modeling : Use DFT to predict logP and pKa_a changes .

What computational approaches (e.g., DFT) are suitable for modeling the electronic structure of this compound?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to predict aggregation behavior .

How can researchers ensure FAIR compliance when managing data related to this compound studies?

Q. Methodological

  • Repositories : Deposit raw spectral data in Chemotion or RADAR4Chem; annotate with metadata (e.g., instrument parameters, solvent) .
  • Terminology services : Use standardized IUPAC nomenclature and SMILES strings for cross-platform compatibility .

What are the best practices for comparative analysis of this compound with structurally similar amidoxime derivatives?

Q. Methodological

  • Structural overlays : Use software like Mercury (CCDC) to compare torsion angles and hydrogen-bonding motifs .
  • SAR studies : Correlate substituent effects (e.g., –Br vs. –OCH3_3) with bioactivity using multivariate regression .

Which analytical techniques (e.g., LC-MS, NMR) are most reliable for quantifying this compound in complex matrices?

Q. Methodological

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases; monitor transitions m/z 180 → 136 (quantifier) and m/z 180 → 92 (qualifier).
  • 1H^1H-qNMR : Employ internal standards (e.g., DSS) for absolute quantification in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-hydroxybenzamidine
Reactant of Route 2
4-amino-N-hydroxybenzamidine

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